N-(2,3-dimethylphenyl)-4-methyl-6-(3-nitrophenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Description
N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3S/c1-11-6-4-9-16(12(11)2)22-19(25)17-13(3)21-20(28)23-18(17)14-7-5-8-15(10-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) |
InChI Key |
XRCRPPBXPVPUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions. One common method involves the reaction of 2,3-dimethylaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea and ethyl acetoacetate under acidic conditions to form the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or methanol for several hours to ensure complete reaction .
Chemical Reactions Analysis
N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Medicine: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The sulfanyl group may interact with thiol-containing enzymes, affecting their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. N-(2,3-DIMETHYLPHENYL)-6-METHYL-4-(3-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct properties and potential applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
